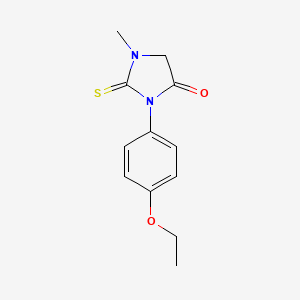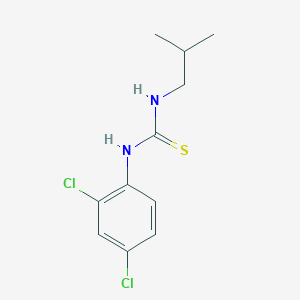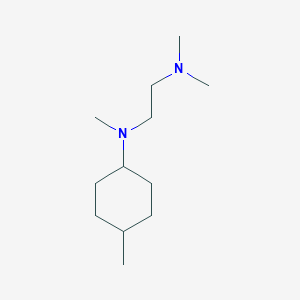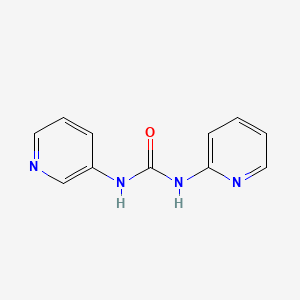
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as DMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and polymer chemistry. In medicinal chemistry, N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. In polymer chemistry, N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been used as a crosslinking agent for the synthesis of hydrogels with potential applications in drug delivery and tissue engineering.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and DNA replication in cancer cells. N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide can inhibit the growth of cancer cells without affecting normal cells. N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is its ease of synthesis and purification, making it readily available for laboratory experiments. However, one of the limitations of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is its low solubility in water, which may affect its bioavailability and limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide. One potential direction is the synthesis of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide-based polymers with improved properties for biomedical applications, such as drug delivery and tissue engineering. Another direction is the investigation of the mechanism of action of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide in cancer cells, which may lead to the development of more effective anticancer agents. Additionally, the development of novel synthesis methods for N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide and its derivatives may further expand its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2,6-dimethylphenyl isocyanate and 4-methoxyphenylacetic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide.
Propriétés
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-5-4-6-14(2)18(13)19-17(20)12-9-15-7-10-16(21-3)11-8-15/h4-12H,1-3H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOXOPCADYTRAJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)

![N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)

![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)



